N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline
Description
Overview of Aniline Derivatives and Their Chemical Significance
Aniline derivatives constitute one of the most industrially significant classes of organic compounds in modern chemistry, serving as fundamental building blocks for numerous applications across diverse sectors. Aniline, the simplest aromatic amine with the formula C₆H₅NH₂, consists of a phenyl group attached to an amino group and represents the parent compound from which countless derivatives are synthesized. The industrial importance of aniline derivatives cannot be overstated, as they play critical roles in the manufacture of polymers, rubber processing chemicals, agricultural chemicals, dyes and pigments, pharmaceuticals, and photographic chemicals.
The chemical significance of aniline derivatives stems from their unique electronic properties and reactivity patterns. Relative to benzene, aniline is described as "electron-rich," which enables it to participate more rapidly in electrophilic aromatic substitution reactions. This enhanced reactivity arises from the electron-donating nature of the amino group, which through resonance effects, increases electron density in the aromatic ring. The nitrogen atom in aniline derivatives exhibits hybridization characteristics somewhere between sp³ and sp², with the lone pair on nitrogen being approximately 12% s character, corresponding to sp⁷·³ hybridization. This structural feature contributes to the compound's ability to act as both a base and a nucleophile, although less so than structurally similar aliphatic amines.
The derivatives of aniline are categorized into several primary types, including N-Methyl Aniline, N-Dimethyl Aniline, N-Ethyl Aniline, and N-Diethyl Aniline, each possessing distinct properties and applications. These compounds find extensive use in the production of polyurethane, which is essential for manufacturing plastics used in medical devices such as catheters, tubes, masks, and bags. The growing demand for medical plastics, valued for their cost-effectiveness, low weight, high sterilization resistance, quick manufacturing ability, safety, and resistance to harsh chemicals, has significantly contributed to the expansion of the aniline derivatives market.
Industrial production of aniline typically involves the hydrogenation of nitrobenzene at temperatures ranging from 200 to 300 degrees Celsius in the presence of metal catalysts including nickel, copper, palladium, and platinum. This process yields approximately four billion kilograms of aniline annually worldwide, demonstrating the massive scale of production required to meet global demand. The historical development of aniline chemistry has been closely linked to the dye industry, with many aniline derivatives being called coal tar dyes due to their early derivation from coal tar as a benzene source.
Historical Context and Discovery of the Compound
The historical development of this compound must be understood within the broader context of aniline chemistry evolution and the systematic exploration of chlorinated aromatic compounds. The foundational work in aniline chemistry began in the early 19th century when Otto Unverdorben first isolated aniline in 1826 through destructive distillation of indigo, initially naming the substance "Crystallin". Subsequently, in 1834, Friedlieb Runge isolated a related substance from coal tar that exhibited a beautiful blue color when treated with chloride of lime, which he termed "kyanol" or "cyanol".
The systematic nomenclature and understanding of aniline emerged when Carl Julius Fritzsche treated indigo with caustic potash in 1840 and obtained an oil that he named "aniline," deriving the name from the indigo-yielding plant anil. The unification of these various discoveries occurred in 1843 when August Wilhelm von Hofmann demonstrated that crystalline, kyanol, and aniline were identical substances, thereafter establishing the compound as phenylamine or aniline.
The development of chloroaniline derivatives followed the general advancement in halogenated aromatic chemistry. 4-Chloroaniline, a key structural component of the target compound, emerged as an important intermediate in the microbial decomposition of phenylurea and phenylcarbamate compounds. This chlorinated aromatic amine found applications in the production of agricultural chemicals, azo dyes and pigments, cosmetics, and pharmaceutical products, establishing the foundation for more complex derivatives.
The synthetic pathway leading to complex phenoxypropyl derivatives like this compound represents a more recent development in organic synthesis, reflecting advances in multi-step synthetic methodologies and the demand for specialized compounds with tailored properties. The incorporation of tert-butyl groups into phenolic systems became particularly important in polymer chemistry, where these substituents serve as chain stoppers or endcappers to control molecular weight by limiting chain growth.
Relevance of Phenoxypropyl and Chloroaniline Moieties in Modern Chemistry
The phenoxypropyl and chloroaniline structural moieties present in this compound represent two distinct yet complementary functional groups that contribute significantly to modern chemical applications. The phenoxypropyl component incorporates both ether linkage functionality and aliphatic chain flexibility, while the chloroaniline moiety provides aromatic amine reactivity combined with the electron-withdrawing effects of chlorine substitution.
Phenoxypropyl derivatives have gained considerable attention in pharmaceutical chemistry and materials science due to their unique structural characteristics. These compounds typically exhibit enhanced solubility properties and can serve as effective intermediates in the synthesis of more complex molecules. The propyl chain provides conformational flexibility while maintaining sufficient length to bridge different functional regions within a molecule. Research has demonstrated that phenoxypropyl compounds can participate in various chemical transformations, including oxidation, reduction, and substitution reactions, making them versatile synthetic intermediates.
The relevance of phenoxypropyl structures extends to their applications in proteomics research, where compounds containing these moieties have been utilized as research tools for studying protein interactions and enzymatic processes. The structural complexity of these molecules, characterized by multiple aromatic rings and ether linkages, contributes to their functional properties and enhances their interaction with biological systems. The presence of the propyl linker allows for optimal spatial positioning of functional groups, facilitating specific molecular recognition events.
Chloroaniline derivatives, particularly 4-chloroaniline, occupy a central position in industrial chemistry due to their role as key intermediates in numerous synthetic pathways. The chlorine substitution on the aniline ring significantly alters the electronic properties of the molecule, making it more reactive toward certain types of chemical transformations while reducing its basicity compared to unsubstituted aniline. This electronic modification is crucial for applications in dye synthesis, where the chloroaniline moiety can participate in coupling reactions to form azo compounds with distinct color properties.
The industrial significance of chloroaniline derivatives is evidenced by their widespread use in agrochemical production, where they serve as building blocks for herbicides, fungicides, and insecticides. The electron-withdrawing nature of the chlorine substituent enhances the stability of these compounds under field conditions while maintaining their biological activity. Additionally, chloroaniline derivatives find applications in pharmaceutical synthesis, where they can be converted to various therapeutic agents through established synthetic methodologies.
Scope and Objectives of the Present Research
The present research investigation into this compound encompasses a comprehensive examination of this compound's chemical properties, structural characteristics, and potential applications within the broader context of modern organic chemistry. The primary objective centers on establishing a thorough understanding of how the combination of phenoxypropyl and chloroaniline moieties contributes to the overall chemical behavior and utility of this complex molecule.
A fundamental aspect of this research involves the detailed analysis of the compound's molecular structure, including its three-dimensional conformation and electronic distribution. The molecular formula C₁₉H₂₄ClNO indicates a substantial degree of structural complexity, with the presence of both electron-donating tert-butyl groups and electron-withdrawing chlorine substituents creating a unique electronic environment. Understanding these electronic effects is crucial for predicting the compound's reactivity patterns and potential synthetic transformations.
The research scope extends to investigating the synthetic methodologies available for preparing this compound and related derivatives. This includes examination of multi-step synthetic routes that combine phenoxypropylation reactions with chloroaniline chemistry, as well as analysis of reaction conditions, yields, and purification methods. The development of efficient synthetic protocols is essential for making these compounds accessible for further research and potential commercial applications.
Another significant objective involves characterizing the physical and chemical properties of the compound, including its solubility behavior, stability under various conditions, and spectroscopic characteristics. These properties are fundamental for understanding how the compound can be effectively utilized in different chemical environments and applications. The research also aims to identify potential degradation pathways and stability considerations that may influence the compound's storage and handling requirements.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)propyl]-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-14(13-21-17-9-7-16(20)8-10-17)22-18-11-5-15(6-12-18)19(2,3)4/h5-12,14,21H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORGURDTMUWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with 2-(4-(tert-butyl)phenoxy)propyl bromide under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. .
Scientific Research Applications
Biological Research Applications
1. Proteomics and Protein Interaction Studies
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline is extensively utilized in proteomics research to study protein interactions and functions. Its ability to bind with specific proteins suggests it can modulate enzymatic activities and cellular processes. This has implications for understanding disease mechanisms and developing therapeutic strategies.
2. Drug Discovery
Due to its structural characteristics, this compound serves as a building block for synthesizing more complex pharmaceutical agents. It has been explored for its potential anti-HIV properties, where compounds with similar structures have shown promise in inhibiting viral replication .
Case Study 1: Anti-HIV Activity
In a study focusing on anti-HIV compounds, derivatives similar to this compound were tested for their ability to inhibit HIV replication in vitro. The results indicated that modifications to the compound's structure could enhance its efficacy against HIV, showcasing its potential as a lead compound in drug development .
Case Study 2: Enzyme Modulation
Research has demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. This modulation has implications for understanding metabolic disorders and developing targeted therapies.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The closest structural analogue is N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline (CAS: 1040684-64-7), which shares the tert-butylphenoxypropyl backbone but differs in the aniline substituent:
| Property | N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline | N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline |
|---|---|---|
| Substituent on Aniline | 4-chloro | 3-isopentyloxy (ether-linked branched alkyl chain) |
| Molecular Formula | C₂₄H₃₅ClNO₂ | C₂₉H₄₅NO₃ |
| Molecular Weight (g/mol) | 412.99 | 455.68 |
| Polarity | Higher (due to Cl) | Lower (due to lipophilic isopentyloxy group) |
Physicochemical and Reactivity Trends
- Solubility : The chloro substituent improves aqueous solubility marginally compared to the isopentyloxy analogue, which is more soluble in organic solvents like hexane or ethyl acetate.
- Stability : The tert-butyl group in both compounds confers resistance to oxidative degradation. However, the chloro group may increase susceptibility to nucleophilic aromatic substitution under basic conditions.
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline is a chemical compound with the molecular formula CHClN O and a molecular weight of 317.85 g/mol. This compound has garnered interest in various biochemical and proteomics research applications due to its unique structural characteristics and biological activity.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 2-(4-(tert-butyl)phenoxy)propyl bromide. The process generally requires a base such as potassium carbonate and a solvent like dimethylformamide, followed by purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes, thus altering their activity. This interaction can lead to various biological effects, depending on the molecular targets involved.
Inhibition Studies
Recent studies have indicated that this compound may inhibit certain proteases, such as prohormone convertases PC1/3 and PC2, which are crucial in the maturation of peptide hormones. Inhibition of these enzymes can affect hormonal regulation and metabolic processes .
Study on Tumor Inhibition
In a study focusing on cancer prevention, this compound was evaluated for its ability to inhibit neoplasia induced by benzo[alpha]pyrene in experimental models. The results demonstrated a significant reduction in tumor incidence and multiplicity when the compound was administered, suggesting its potential as a chemopreventive agent .
Proteomics Applications
In proteomics research, this compound has been utilized to study protein interactions and functions. Its ability to bind selectively to specific proteins allows researchers to elucidate complex biological pathways and mechanisms involved in various diseases .
Summary of Biological Effects
Q & A
Q. What are the recommended synthetic routes for N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-chloroaniline with a tert-butylphenoxypropyl intermediate via nucleophilic substitution or amidation. Key steps include controlling stoichiometry, solvent selection (e.g., DMF or chlorobenzene), and temperature gradients. Optimization can be achieved using factorial design of experiments (DoE) to test variables like catalyst loading, reaction time, and temperature. For example, fractional factorial designs reduce experimental runs while identifying critical parameters . Evidence from analogous syntheses (e.g., 4-chloropyridine derivatives) highlights the importance of inert atmospheres and purification via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments and carbon frameworks, focusing on aromatic/tert-butyl signals. Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (≥98% purity thresholds) detects impurities. Cross-reference with databases like NIST Chemistry WebBook for spectral validation . Impurity profiling (e.g., chlorinated byproducts) aligns with EP guidelines, using methods such as spiking experiments with reference standards .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity and reaction pathways of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states, identifying energetically favorable pathways. Tools like ICReDD’s reaction path search integrate computational predictions with experimental validation, narrowing conditions for regioselective substitutions or steric effects from the tert-butyl group . For example, Mulliken charge analysis on the aniline nitrogen can predict nucleophilic attack sites. Pairing this with molecular dynamics simulations assesses solvent effects on reaction kinetics .
Q. How can researchers resolve contradictions in experimental data, such as conflicting NMR or mass spectrometry results?
- Methodological Answer : Contradictions often arise from solvent artifacts, isotopic patterns, or impurities. Multi-technique validation is critical:
- 2D NMR (COSY, HSQC) resolves overlapping signals caused by conformational isomers.
- High-resolution MS distinguishes between isobaric impurities (e.g., chlorine isotopic clusters).
- Thermogravimetric analysis (TGA) detects solvent residues affecting purity .
Cross-check synthetic intermediates (e.g., tert-butylphenoxy precursors) against reference spectra . If discrepancies persist, replicate reactions under controlled DoE conditions to isolate variables .
Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while capillary electrophoresis separates diastereomers via pH-dependent mobility. For regioisomers, silica gel functionalized with ionic liquids enhances selectivity during column chromatography. Membrane separation technologies (e.g., nanofiltration) show promise for scalable purification, as noted in CRDC classifications for chemical engineering .
Data-Driven Research Questions
Q. How can researchers design experiments to study the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV monitoring. pH-rate profiling (1–13 range) identifies degradation pathways (e.g., hydrolysis of the ether linkage). For thermal stability, DSC/TGA quantifies decomposition thresholds. Statistical models (e.g., Arrhenius plots) extrapolate shelf-life under standard conditions .
Q. What mechanistic insights can be gained from studying the compound’s interactions with biomolecular targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to enzymes/receptors. Molecular docking (AutoDock Vina) predicts binding poses, while MD simulations assess dynamic interactions (e.g., tert-butyl group hydrophobicity in pocket occupancy). Validate with SAR studies by synthesizing analogs with modified phenoxy chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
